5-Hydroxycytidine-5'-triphosphate

Description

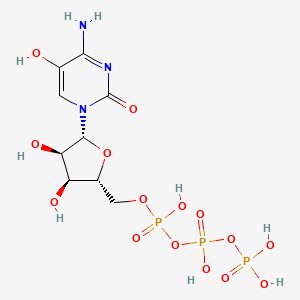

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N3O15P3 |

|---|---|

Molecular Weight |

499.16 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-5-hydroxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O15P3/c10-7-3(13)1-12(9(16)11-7)8-6(15)5(14)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-15H,2H2,(H,20,21)(H,22,23)(H2,10,11,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

DMFODUNDODUQKK-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)O |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)O |

Origin of Product |

United States |

Chemical Synthesis and Biochemical Derivatization of 5 Hydroxycytidine 5 Triphosphate

Methodologies for Chemical Synthesis of 5-Hydroxycytidine-5'-triphosphate

The laboratory synthesis of this compound is a multi-step process that involves the initial synthesis of the nucleoside, 5-hydroxycytidine (B13420104), followed by its phosphorylation to the triphosphate form.

Regiospecific Hydroxylation Strategies for Cytosine Derivatives

Achieving regiospecific hydroxylation at the C5 position of the cytosine ring is a key challenge in the synthesis of 5-hydroxycytidine. Direct hydroxylation is often difficult due to the electron-rich nature of the pyrimidine (B1678525) ring, which can lead to multiple side reactions. Therefore, indirect methods are typically employed. One common strategy involves the introduction of a functional group at the C5 position that can be later converted to a hydroxyl group. For instance, a halogenated cytosine derivative can be used as a starting material. The halogen can then be displaced by a hydroxyl group through nucleophilic substitution, although this can require harsh conditions that may affect other parts of the molecule.

Another approach is the oxidation of a related precursor. For example, the synthesis of related 5-substituted cytidines, such as 5-hydroxymethylcytidine, often starts from a more readily available nucleoside like uridine. The synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine triphosphates has been reported, providing pathways to C5-functionalized cytidines that could potentially be adapted. nih.gov

Phosphorylation Protocols for Triphosphate Formation

Once the 5-hydroxycytidine nucleoside is obtained, it must be phosphorylated to its 5'-triphosphate form. Several established methods for nucleoside phosphorylation can be applied. umich.eduumich.edu The choice of method often depends on the stability of the starting nucleoside and the desired yield. umich.edu

One of the most widely used methods is the Yoshikawa protocol , which involves the reaction of an unprotected nucleoside with phosphorus oxychloride (POCl3) in a trialkylphosphate solvent. nih.gov This method is advantageous due to its simplicity as it does not require protection of the sugar hydroxyl groups. nih.gov The reaction proceeds through a 5'-phosphorodichloridate intermediate, which is then treated with pyrophosphate to form the triphosphate. nih.gov

Another common approach is the Ludwig-Eckstein synthesis , which utilizes a one-pot reaction of the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by reaction with pyrophosphate and subsequent oxidation. This method is known for its efficiency and applicability to a wide range of nucleosides.

More modern approaches may involve solid-phase synthesis techniques, where the nucleoside is attached to a solid support, and the triphosphate group is built up sequentially. nih.gov This can simplify purification and allow for the synthesis of not just the triphosphate but also of oligonucleotides containing the modified nucleotide. nih.gov

Enzymatic Pathways and Precursors Leading to 5-Hydroxylated Cytosine Derivatives

In biological systems, 5-hydroxylated cytosine derivatives are primarily known in the context of DNA and are generated through enzymatic oxidation. The key enzymes involved belong to the Ten-eleven translocation (TET) family of dioxygenases. nih.govnih.gov These enzymes play a crucial role in the process of DNA demethylation. nih.govnih.gov

The process begins with 5-methylcytosine (B146107) (5mC), a common epigenetic mark in the DNA of many organisms. nih.govnih.gov The TET enzymes, which are Fe(II) and α-ketoglutarate-dependent oxygenases, catalyze the iterative oxidation of the methyl group of 5mC. nih.gov The first oxidation step converts 5-methylcytosine into 5-hydroxymethylcytosine (B124674) (5hmC). nih.govnih.govnih.gov This is a stable modification found in various tissues, with particularly high levels in the brain. nih.govashansenlab.com

The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (fC) and then to 5-carboxylcytosine (caC). nih.govnih.govru.nl These oxidized forms are recognized and excised by the base excision repair (BER) machinery, specifically by enzymes like thymine-DNA glycosylase (TDG), ultimately leading to the replacement of the modified cytosine with an unmodified one. ru.nl This entire pathway represents a mechanism for active DNA demethylation. nih.govnih.gov

While the primary substrate for TET enzymes in this pathway is 5-methylcytosine in the context of DNA, the enzymatic machinery provides a natural route to 5-hydroxylated cytosine derivatives. It is important to note that the direct enzymatic synthesis of 5-hydroxycytidine (the ribonucleoside) is less characterized, with the focus of research being on the deoxyribonucleoside within DNA.

Synthetic Approaches for 5-Hydroxylated Deoxycytidine Triphosphate Analogues

The synthesis of 5-hydroxylated deoxycytidine triphosphate analogues, such as 5-hydroxy-2'-deoxycytidine-5'-triphosphate (5-ho-dCTP), follows similar chemical principles to the synthesis of the ribonucleoside triphosphate. The process starts with a suitably protected 2'-deoxycytidine (B1670253) derivative.

Efficient synthetic routes for 5-hydroxymethyl-2'-deoxycytidine (5hmdC) triphosphate have been developed, which can serve as a basis for the synthesis of other 5-substituted analogues. rsc.orgmdpi.com These syntheses often begin with a more common deoxynucleoside, such as 2'-deoxyuridine (B118206) or 2'-deoxythymidine. rsc.org For instance, an efficient P(V)-N activation strategy has been developed for preparing high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine triphosphates. rsc.org

The synthesis of other analogues, such as those with alkyl or halogen substitutions at the C5 position, has also been explored to enhance properties like nuclease resistance for applications in DNA sequencing. nih.gov These syntheses typically involve the preparation of the modified 5-substituted-2'-deoxycytidine nucleoside followed by phosphorylation to the triphosphate. nih.gov The phosphorylation step for deoxycytidine analogues can be achieved using the same methods as for ribonucleosides, such as the Yoshikawa or Ludwig-Eckstein protocols. nih.gov

Enzymatic Integration and Molecular Interactions of 5 Hydroxycytidine 5 Triphosphate in Nucleic Acid Synthesis

Substrate Properties for RNA Polymerases

Modified nucleotides can serve as substrates for RNA polymerases, and their incorporation can significantly influence the process of transcription. The ribonucleoside analog N4-hydroxycytidine (NHC), when metabolized to its triphosphate form (NHC-TP), acts as a substrate for viral RNA-dependent RNA polymerases (RdRp). nih.gov This analog is a key component of the antiviral agent molnupiravir and functions by being incorporated into viral RNA, leading to an accumulation of mutations. nih.govucv.veunc.edu

The efficiency of incorporation of modified cytidine (B196190) analogs like NHC-TP varies depending on the competing natural nucleotide. In studies with the SARS-CoV-2 RdRp, NHC-TP was found to compete most effectively with cytidine-5'-triphosphate (CTP) for incorporation into the nascent RNA strand. nih.gov The polymerase exhibited a relatively low degree of selectivity, incorporating the natural CTP only 30 times more efficiently than NHC-TP when facing a guanine (B1146940) in the template strand. nih.gov Its competition with other nucleotides was far less efficient, indicating that NHC-TP primarily functions as a CTP analog during RNA synthesis. nih.gov The 5'-triphosphate of the related bicyclic pyrimidine (B1678525) analogue, P, is also readily incorporated by T3, T7, and SP6 RNA polymerases, demonstrating broad acceptance by different viral-type polymerases. researchgate.net

Table 1: Selectivity of SARS-CoV-2 RNA Polymerase for Natural Nucleotides over N4-hydroxycytidine-5'-triphosphate (NHC-TP)

| Competing Natural Nucleotide | Selectivity Ratio (Natural NTP / NHC-TP) |

|---|---|

| CTP | 30 |

| UTP | 171 |

| ATP | 424 |

| GTP | 12,841 |

Data derived from studies on the incorporation kinetics of the SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov

The incorporation of 5-hydroxycytidine (B13420104) analogs has a profound impact on transcriptional fidelity. The mutagenic effect arises not from the initial incorporation event but from the subsequent use of the modified RNA as a template. nih.gov Once N4-hydroxycytidine (NHC) is embedded in the RNA template strand, it exhibits ambiguous base-pairing properties. nih.govresearchgate.net It can form stable pairs with both guanine and adenine (B156593) with similar efficiencies. nih.gov

This dual-pairing potential leads to transition mutations. When the polymerase reads a template containing NHC, it can incorporate either an A or a G opposite it. The pairing with adenine ultimately results in G-to-A and C-to-U mutations in subsequent rounds of replication. nih.gov The incorporation of the NHC monophosphate itself into the primer strand does not act as a chain terminator or significantly inhibit further RNA synthesis, allowing the transcriptional process to proceed and the mutations to be fixed in the RNA population. nih.gov

Interactions with DNA Polymerases and DNA Replication Machinery

This section references the deoxy- form, 5-hydroxydeoxycytosine triphosphate (5-OHdCTP), to explore interactions with DNA replication machinery as specified.

Research has shown that 5-hydroxydeoxycytosine triphosphate (5-OHdCTP) is an efficient substrate for the exonuclease-free Klenow fragment of Escherichia coli DNA Polymerase I. nih.govpnas.org Kinetic studies reveal that 5-OHdCTP is a significantly better substrate for this polymerase than oxidized purine deoxynucleoside triphosphates, such as 8-oxodeoxyguanosine triphosphate (8-oxodGTP). pnas.org The incorporation of two adjacent hydroxypyrimidines did not appear to reduce the efficiency of primer extension, unlike the incorporation of adjacent 8-oxopurines, which was found to inhibit replication. pnas.org

Table 2: Kinetic Parameters for Incorporation of 5-OHdCTP by DNA Polymerase I Klenow Fragment (exo-)

| dNTP Substrate | Template Base | Apparent Km (µM) | Apparent Vmax (relative units) |

|---|---|---|---|

| dCTP | dG | 1.3 | 100 |

| 5-OHdCTP | dG | 3.3 | 100 |

| 5-OHdCTP | dA | 1400 | 2.0 |

Kinetic values for correct incorporation opposite guanine (dG) and misincorporation opposite adenine (dA). pnas.org

While 5-hydroxydeoxycytosine triphosphate (5-OHdCTP) is correctly incorporated opposite guanine during DNA synthesis, it also possesses the potential for mispairing. Studies have demonstrated that 5-OHdCTP can be misincorporated opposite a deoxyadenosine (dA) residue in the DNA template. nih.govpnas.org However, the efficiency of this mispairing event is lower than the mispairing of 8-oxodGTP opposite dA. pnas.org This mispairing capability suggests that the presence of 5-OHdCTP in the nucleotide pool could lead to mutagenic events during DNA replication.

Modulation of Nucleotide Metabolic Enzymes (e.g., CTP Synthase by related modified cytidine triphosphates)

CTP synthase is the rate-limiting enzyme responsible for the de novo synthesis of CTP from uridine-5'-triphosphate (UTP), and its activity is tightly regulated. wikipedia.orgnih.gov The enzyme can be inhibited by various modified cytidine triphosphate analogs, demonstrating that modifications to the cytidine structure can modulate its activity.

For instance, gemcitabine-5'-triphosphate (dF-dCTP), the active metabolite of the anticancer drug gemcitabine, is a potent competitive inhibitor of E. coli CTP synthase with respect to UTP, exhibiting a Ki of 3.0 µM. nih.gov Its binding affinity is approximately 75-fold greater than that of the natural product inhibitor, CTP. nih.gov

Another example is cyclopentenylcytosine (CPEC), whose 5'-triphosphate metabolite acts as a direct inhibitor of CTP synthase. nih.gov CPEC triphosphate was found to inhibit bovine CTP synthase with a median inhibitory concentration of 6 µM. nih.gov Unlike a typical competitive inhibitor, CPEC triphosphate induced sigmoidal kinetics with respect to UTP concentration, suggesting a more complex, allosteric mechanism of inhibition. nih.gov These examples show that CTP synthase is a target for modified cytidine triphosphates, which can act as potent inhibitors and disrupt the normal synthesis of cytosine nucleotides.

Functional Roles and Biological Implications of 5 Hydroxycytidine 5 Triphosphate

Modulation of RNA Structure, Stability, and Intracellular Degradation Pathways

The introduction of modifications to ribonucleotides can significantly influence the structural and functional characteristics of RNA molecules. The presence of a hydroxyl group at the 5-position of the cytosine base in 5-hydroxycytidine (B13420104) alters the electronic properties of the nucleobase. This modification can affect the tautomeric equilibrium of the base, shifting it more readily towards the imino form. nih.gov This shift has direct implications for hydrogen bonding patterns, which are fundamental to the formation of RNA secondary structures like hairpins and duplexes.

Alterations in base-pairing potential can lead to changes in the thermodynamic stability of RNA. For instance, modified nucleosides such as 5-methylcytosine (B146107) (m5C) are known to stabilize RNA structures. nih.gov While specific thermodynamic data for 5-hydroxycytidine is not extensively detailed, the principle that base modifications impact RNA folding and stability is well-established. A less stable or altered RNA conformation can expose or conceal specific sequences, thereby modulating its susceptibility to intracellular degradation by ribonucleases (RNases). nih.govnih.gov Cellular machinery recognizes specific structural motifs for RNA processing and decay; therefore, a change in RNA structure induced by the incorporation of 5-hydroxycytidine can influence its half-life and fate within the cell.

| Feature | Influence of 5-Hydroxycytidine Incorporation |

| Base Pairing | Alters tautomeric equilibrium, potentially allowing non-canonical base pairing. nih.gov |

| RNA Structure | Can disrupt or modify standard Watson-Crick base pairing, affecting secondary and tertiary structures. |

| Stability | Changes in structure may lead to altered thermodynamic stability of the RNA molecule. nih.gov |

| Degradation | Modified structures can change susceptibility to RNase-mediated degradation pathways. nih.govnih.gov |

Impact on Gene Expression Regulation and Transcriptional Dynamics

The process of transcription, catalyzed by RNA polymerases, can be influenced by the presence of non-canonical nucleotide triphosphates. When 5-hydroxycytidine-5'-triphosphate is present in the cellular nucleotide pool, it can be utilized as a substrate by RNA polymerases during the synthesis of RNA transcripts. researchgate.net Its incorporation into a nascent mRNA molecule can have several consequences for gene expression.

Firstly, the altered base-pairing properties of 5-hydroxycytidine can lead to transcriptional errors if the polymerase misinterprets the template strand or if the modified nucleotide itself is incorporated incorrectly. Secondly, once embedded in an mRNA sequence, the modified base can affect post-transcriptional processes. This includes the potential to alter splice site recognition by the spliceosome or to influence the binding of regulatory molecules like microRNAs and RNA-binding proteins. Finally, during translation, a 5-hydroxycytidine residue in a codon could be misread by the ribosome, leading to the synthesis of a protein with an altered amino acid sequence and, consequently, altered function. This entire cascade, from transcription to translation, demonstrates how the presence of 5-hydroxycytidine can disrupt the faithful flow of genetic information and thereby regulate gene expression.

Mechanisms of Mutagenesis Induction and Fidelity Alteration in Nucleic Acid Synthesis

A primary and extensively studied role of hydroxylated cytidine (B196190) analogues is the induction of mutagenesis. This is particularly well-documented for the related compound N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug Molnupiravir. researchgate.net The triphosphate form of NHC (NHC-TP) is a substrate for viral RNA-dependent RNA polymerases. unc.eduresearchgate.net The mechanism of mutagenesis stems from the ability of the N4-hydroxy group to facilitate tautomerization, allowing the base to ambiguously pair with either guanine (B1146940) (acting like cytidine) or adenine (B156593) (acting like uridine). natap.orgnih.govnih.gov

This same principle applies to 5-hydroxycytidine. The hydroxyl group at the 5-position also alters the tautomeric state, increasing the prevalence of the imino form, which can base-pair with adenine. nih.gov When this compound is incorporated into a nucleic acid strand, it serves as a mutagenic lesion. During the next round of replication, a polymerase encountering a 5-hydroxycytosine in the template strand may incorrectly insert an adenine instead of a guanine. nih.gov This leads to C•G to T•A transition mutations. nih.gov This process of "lethal mutagenesis," where the accumulation of mutations in a viral genome exceeds a tolerable threshold, results in an "error catastrophe" and loss of viral viability. natap.orgunc.edu

Biochemical studies with NHC-TP and SARS-CoV-2 polymerase have shown that it primarily competes with CTP for incorporation and that once in the template strand, it supports pairing with both G and A with similar efficiency, with the pairing to A leading to mutations. nih.gov

| Compound | Canonical Pairing Partner | Ambiguous Pairing Partner | Resulting Mutation |

| Cytidine | Guanine (G) | None | High-fidelity replication |

| N4-hydroxycytidine | Guanine (G) | Adenine (A) | C•G to T•A transitions nih.govnih.gov |

| 5-hydroxycytidine | Guanine (G) | Adenine (A) | C•G to T•A transitions nih.gov |

Participation in Aptamer Development and Selection Processes

This compound is utilized in the development of aptamers through a process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). trilinkbiotech.com Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule. murdoch.edu.au

The SELEX process involves synthesizing a vast library of random oligonucleotide sequences, which is then incubated with the target. nih.gov Sequences that bind to the target are isolated and amplified to create an enriched pool for subsequent rounds of selection. The inclusion of modified nucleotides like this compound during the synthesis of the initial RNA library introduces additional chemical functionality. trilinkbiotech.com The hydroxyl group can participate in novel hydrogen bonding or other interactions, potentially enabling the selection of aptamers with improved binding affinities or specificities that would be unattainable with only the four canonical bases. This expands the "chemical space" available for molecular recognition, enhancing the power of the SELEX methodology. trilinkbiotech.com

Utilization in Photocrosslinking Studies for Biomolecular Interaction Mapping

Photocrosslinking is a powerful technique used to identify and map the interactions between nucleic acids and other biomolecules, such as proteins. nih.gov The methodology relies on incorporating a photoactivatable nucleotide analog into a DNA or RNA probe. trilinkbiotech.com Upon exposure to UV light, this analog forms a highly reactive intermediate that covalently bonds to any molecule in close proximity. nih.gov

This compound is employed in such studies. trilinkbiotech.com It is first incorporated into an RNA probe during in vitro transcription. This probe is then incubated with a cellular extract or a purified protein of interest. Irradiation with UV light triggers the formation of a covalent crosslink between the 5-hydroxycytidine-containing RNA and the interacting partner. This covalent linkage captures both stable and transient interactions, allowing for the subsequent isolation and identification of the bound protein, typically through techniques like mass spectrometry. This provides precise information on the sites of biomolecular interaction in their native context. nih.gov

Role as a Non-Canonical Nucleotide in Synthetic RNA Design

In the fields of synthetic biology and chemical biology, this compound serves as a valuable non-canonical building block for the design and synthesis of artificial RNA molecules. nih.gov The ability to incorporate nucleotides with specific chemical modifications allows researchers to create RNAs with tailored properties and functions.

The unique characteristics of 5-hydroxycytidine enable its use in a variety of applications that exemplify the goals of synthetic RNA design. Its mutagenic properties are harnessed to study mechanisms of polymerase fidelity and viral evolution. nih.govnih.gov In aptamer development, it expands the functional potential of oligonucleotide libraries. trilinkbiotech.com For interaction mapping, it acts as a tool for capturing molecular interactions. trilinkbiotech.comnih.gov By providing a means to introduce a reactive hydroxyl group at a specific position within an RNA sequence, this compound allows for the construction of RNA probes, catalysts (ribozymes), and other functional nucleic acids with capabilities beyond those of their natural counterparts. science.gov

Epigenetic Interplay of 5 Hydroxylated Cytosine Derivatives

Relationship to 5-Hydroxymethylcytosine (B124674) (5hmC) in DNA Epigenetics

5-Hydroxycytidine (B13420104) in RNA and 5-hydroxymethylcytosine (5hmC) in DNA are structurally related as hydroxylated forms of cytosine. 5hmC is a well-established epigenetic mark in mammals, often referred to as the "sixth base" of DNA. nih.govwikipedia.org It is generated by the TET family of enzymes through the oxidation of 5-methylcytosine (B146107) (5mC). nih.govnih.gov While 5hmC is an intermediate in the DNA demethylation pathway, it is also a stable epigenetic mark with its own regulatory functions. nih.govnih.gov The presence of hydroxylated cytosine in both DNA and RNA suggests a potential for cross-talk and shared enzymatic machinery between the epitranscriptome and the epigenome.

Potential Involvement in DNA Demethylation Pathways and Epigenetic Reprogramming

The active DNA demethylation pathway in mammals involves the iterative oxidation of 5mC by TET enzymes to 5hmC, 5fC, and 5caC. nih.govntu.edu.sg These oxidized forms are then recognized and excised by thymine-DNA glycosylase (TDG), followed by base excision repair to restore unmodified cytosine. nih.govntu.edu.sg Given that TET enzymes can act on cytosine derivatives, it is plausible that they may also recognize and modify hydroxylated cytosines in RNA, potentially linking RNA modification to DNA demethylation processes. The dysregulation of 5mC and 5hmC levels is implicated in various diseases, including cancer. nih.gov

Influence on Chromatin Architecture and Gene Regulation through Cytosine Modifications

Cytosine modifications, including 5mC and 5hmC, play a crucial role in regulating chromatin structure and gene expression. wikipedia.org 5hmC is often found in euchromatin and is associated with active gene regions. nih.gov It can influence gene expression by modulating the binding of regulatory proteins and altering chromatin accessibility. nih.govnih.gov Studies have shown that 5hmC levels increase during neuronal differentiation and are associated with the activation of neuronal genes. nih.gov Furthermore, modifications like 5-hydroxymethyluracil (B14597) (5-hmU) in the genomes of some organisms have been shown to correlate with decreased chromatin accessibility. nih.govbiorxiv.org The presence of various hydroxylated cytosine derivatives suggests a complex regulatory code that influences the functional organization of the genome.

Advanced Research Methodologies for Characterizing 5 Hydroxycytidine 5 Triphosphate

High-Resolution Structural Elucidation Techniques

High-resolution methods are indispensable for determining the precise three-dimensional structure and electronic properties of 5-Hydroxycytidine-5'-triphosphate and its derivatives. These techniques offer insights into how the molecule behaves at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural properties of molecules in solution. For N4-hydroxycytidine (NHC), the nucleoside of the antiviral drug Molnupiravir, NMR has been crucial in confirming its existence in two distinct tautomeric forms: an amino form and an imino form. nih.gov This tautomerism is central to its biological activity, as the different forms can pair with either guanine (B1146940) (G) or adenine (B156593) (A) during viral RNA replication. nih.gov

A recent study utilized atom-specifically 15N-labeled NHC incorporated into a self-complementary RNA duplex to definitively characterize these tautomeric states. nih.govacs.org The key findings from the NMR analysis were:

NHC:G Base Pair: When paired with guanine, NHC exists in its amino form, creating a stable Watson-Crick-like base pair. This was confirmed by the detection of an unusual N4 amino proton signal at 11.1 ppm. acs.org

NHC:A Base Pair: When paired with adenine, the situation is more complex. The NMR data revealed two equally populated conformations in slow exchange. One conformation consists of NHC in its imino form, forming a weak U:A-type Watson-Crick base pair. In the other conformation, the adenine base is shifted towards the minor groove. nih.govacs.org

These detailed NMR studies provide conclusive experimental evidence for the tautomeric hypothesis, explaining the mutagenic mechanism of NHC at an atomic level. nih.gov The use of multi-dimensional NMR experiments on isotopically labeled RNA samples allows for the near-complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances, which is a prerequisite for in-depth structural analysis. nih.govd-nb.info

Table 1: Tautomeric Forms of N4-hydroxycytidine (NHC) in RNA Duplexes as Determined by NMR Spectroscopy

| Base Pair | Predominant NHC Tautomer | Conformation Details |

|---|---|---|

| NHC:G | Amino | Forms a stable Watson-Crick-like base pair. acs.org |

| NHC:A | Imino / Other | Exists as a 1:1 mixture of two states: a weak Watson-Crick pair (imino form) and a conformation with A shifted to the minor groove. nih.govacs.org |

Beyond NMR, other spectroscopic techniques like infrared ion spectroscopy contribute to understanding the intrinsic structural properties of nucleotide triphosphates. ru.nl By combining infrared spectroscopy with quantum-chemical computations, researchers can study gas-phase ions of molecules like Cytidine-5'-triphosphate (CTP), a close structural relative of this compound. ru.nl

Biophysical Characterization of Nucleic Acid Interactions

Understanding how a modified nucleotide affects the stability and dynamics of a nucleic acid duplex is critical. Biophysical methods provide quantitative data on these interactions.

UV thermal denaturation is a standard biophysical method used to assess the stability of nucleic acid duplexes. The technique involves monitoring the UV absorbance of a nucleic acid solution as the temperature is gradually increased. The temperature at which 50% of the duplex DNA or RNA dissociates into single strands is known as the melting temperature (Tm). A higher Tm indicates a more stable duplex.

In studies of RNA duplexes containing N4-hydroxycytidine (NHC), UV thermal melting experiments were performed to measure the impact of NHC:G and NHC:A base pairs on duplex stability. nih.gov By comparing the Tm of the NHC-containing duplexes to that of standard, unmodified RNA duplexes, researchers can quantify the stabilizing or destabilizing effect of the modified nucleoside. This data complements the structural information obtained from NMR, providing a more complete picture of how NHC influences RNA properties. nih.gov

Quantitative Analytical Methods for this compound and its Derivatives

Accurate quantification of this compound and its precursors in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive, specific, and accurate quantification of nucleotides and their derivatives in complex biological samples like plasma and cell lysates. nih.gov Several robust LC-MS/MS methods have been developed and validated to measure the active triphosphate form, N4-hydroxycytidine triphosphate (NHCtp), in peripheral blood mononuclear cell (PBMC) lysates. nih.gov

The methodology typically involves:

Sample Preparation: PBMC lysates are spiked with an isotopically-labeled internal standard (e.g., β-D-N4-hydroxycytidine-triphosphate-¹³C₅) to correct for matrix effects and variations in extraction efficiency. nih.gov The sample is then processed, often through simple dilution. nih.gov

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, where the analytes are separated on a specialized column using a gradient elution. nih.gov

Mass Spectrometric Detection: The separated analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This mode provides high specificity by monitoring a specific precursor-to-product ion transition. For NHCtp, a common transition is m/z 497.600 → 158.700. nih.gov

These assays are validated according to regulatory guidelines (e.g., FDA) for parameters such as linearity, accuracy, precision, stability, and lower limit of quantification (LLOQ). nih.govmdpi.com

Table 2: Validation Parameters for LC-MS/MS Quantification of N4-hydroxycytidine triphosphate (NHCtp) in PBMC Lysates

| Parameter | Finding | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 1 pmol/sample | nih.gov |

| Calibration Range | 1–1500 pmol/sample | nih.gov |

| Assay Precision (%RSD) | ≤ 11.8% | nih.gov |

| Assay Accuracy (%DEV) | ≤ ± 11.2% | nih.gov |

| Ionization Mode | Negative Ionization | nih.gov |

| Ion Transition (SRM) | m/z 497.600 → 158.700 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound, ensuring the high purity required for downstream biochemical and enzymatic studies. The inherent polarity and charge of nucleotide triphosphates necessitate specific HPLC methods, such as anion-exchange (AX-HPLC) and reversed-phase ion-pairing chromatography, to achieve effective separation from contaminants and related substances like mono- and diphosphates.

Purity assessment of this compound is commonly performed using anion-exchange HPLC (AX-HPLC). trilinkbiotech.com This method separates molecules based on their net negative charge, which is ideal for distinguishing the triphosphate form from its less phosphorylated counterparts. A typical AX-HPLC setup for a related compound, cytidine (B196190) 5'-triphosphate (CTP), utilizes a WAX-1 anion-exchange column. nih.gov The separation is achieved using a gradient elution with a suitable buffer system, and detection is typically carried out using a UV detector at a specific wavelength. nih.gov For this compound, the extinction coefficient is 6,250 L·mol⁻¹·cm⁻¹ at 292 nm, which can be used for quantification. trilinkbiotech.com

Reversed-phase HPLC (RP-HPLC) is another powerful technique, often coupled with mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification, particularly in complex biological matrices. For the closely related metabolite, β-D-N4-hydroxycytidine (NHC), and its triphosphate (NHCtp), validated LC-MS/MS methods have been developed. nih.govnih.gov These methods often employ a C18 column and a gradient mobile phase. For instance, one method for NHC uses a mobile phase consisting of 0.1% formic acid in water with 0.08% ammonia (B1221849) solution and a mixture of methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid and 0.08% ammonia solution. nih.gov While specific conditions would be optimized for this compound, the principles remain the same. The high sensitivity and specificity of LC-MS/MS make it invaluable for pharmacokinetic studies and for determining intracellular concentrations of the triphosphate form. nih.gov

The table below summarizes typical HPLC conditions that can be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | Anion-Exchange HPLC (AX-HPLC) | Reversed-Phase HPLC (RP-HPLC) |

| Column | Anion-exchange (e.g., WAX-1) nih.gov | Reversed-phase (e.g., C18) nih.gov |

| Mobile Phase | Gradient elution with salt buffers | Gradient elution with aqueous/organic solvents and ion-pairing agents or modifiers (e.g., formic acid, ammonia) nih.gov |

| Detection | UV-Vis at specific wavelength (e.g., 292 nm) trilinkbiotech.com | UV-Vis, Mass Spectrometry (MS) nih.govnih.gov |

| Application | Purity assessment, separation of mono-, di-, and triphosphates trilinkbiotech.comnih.gov | Quantification in biological samples, high-sensitivity analysis nih.gov |

Enzymatic Assays for Polymerase Activity and Incorporation Efficiency (e.g., Primer Extension Assays)

Enzymatic assays are critical for evaluating the biochemical activity of this compound, specifically its ability to be incorporated into a growing RNA chain by RNA-dependent RNA polymerases (RdRps). The primer extension assay is a widely used method to study the efficiency and fidelity of this incorporation. nih.gov This assay mimics the process of viral RNA replication in vitro and provides detailed information on how the modified nucleotide analog interacts with the polymerase.

In a typical primer extension assay, a short, labeled (often with a fluorescent dye like Cy5) RNA primer is annealed to a longer RNA template. nih.gov This creates a primer/template (P/T) duplex that serves as the substrate for the polymerase. The reaction is initiated by adding the polymerase enzyme and a mixture of the four standard nucleoside triphosphates (ATP, GTP, CTP, UTP), with or without the analog of interest, in this case, this compound. nih.gov The polymerase extends the primer by incorporating nucleotides complementary to the template strand.

The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescent label on the primer allows for visualization and quantification of the extended products. By comparing the amount of full-length product formed in the presence and absence of this compound, its effect on polymerase activity can be determined. Furthermore, by designing templates with specific sites for the incorporation of cytidine, the efficiency of this compound incorporation opposite a guanosine (B1672433) in the template can be directly measured. nih.gov

The results of primer extension assays can reveal several key parameters:

Incorporation Efficiency: How well this compound is utilized by the polymerase compared to the natural nucleotide (CTP).

Chain Termination: Whether the incorporation of the analog leads to the termination of RNA synthesis.

The table below outlines the key components and conditions for a typical primer extension assay to characterize this compound.

| Component/Condition | Description | Example from Literature (for related analogs) |

| Polymerase | RNA-dependent RNA polymerase from a target virus (e.g., SARS-CoV-2, HCV). nih.govnih.gov | SARS-CoV-2 RdRp (nsp12 with cofactors nsp7 and nsp8) nih.gov |

| Primer/Template | A fluorescently labeled RNA primer annealed to a longer RNA template. nih.gov | 5'-Cy5-labeled 30-mer RNA primer and a 40-mer RNA template. nih.gov |

| Nucleotides | Standard NTPs (ATP, GTP, CTP, UTP) and the analog (this compound) at various concentrations. | 100 µM NTPs nih.gov |

| Reaction Buffer | Contains salts (e.g., MgCl₂), a buffering agent (e.g., HEPES), and a reducing agent (e.g., DTT). nih.gov | 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 10 mM DTT, 0.01% Tween 20 nih.gov |

| Analysis | Denaturing polyacrylamide gel electrophoresis (PAGE) and fluorescence imaging. nih.gov | Separation on a denaturing gel and visualization of Cy5-labeled products. nih.gov |

Emerging Research Frontiers and Biotechnological Applications of 5 Hydroxycytidine 5 Triphosphate

Development of 5-Hydroxycytidine-5'-triphosphate-Modified RNA for Advanced Research Tooling

This compound (5-hydroxy-CTP) is a modified cytidine (B196190) triphosphate that has garnered significant interest in the field of molecular biology and biotechnology. apexbt.comtrilinkbiotech.com Its unique chemical properties, stemming from a hydroxyl group at the 5-position of the cytidine base, allow for its incorporation into RNA molecules during in vitro transcription. apexbt.com This results in the generation of RNA containing 5-hydroxycytidine (B13420104) (5-hydroxy-C), a modification that confers several advantageous characteristics to the RNA molecule.

One of the primary applications of 5-hydroxy-CTP is in the synthesis of modified messenger RNA (mRNA). The incorporation of 5-hydroxycytidine can significantly enhance the stability of the resulting RNA molecule, making it less susceptible to intracellular degradation. apexbt.com This increased stability is crucial for various research applications, including studies on RNA structure, function, and its interactions with proteins. apexbt.com Furthermore, the presence of the hydroxyl group can be exploited for further chemical modifications, enabling the development of specialized RNA-based tools for research.

The use of modified ribonucleoside triphosphates, such as 5-hydroxy-CTP, is a key strategy in the development of RNA-based therapeutics and vaccines. By modifying the RNA, researchers can modulate its immunogenicity and improve its translational efficiency. tcichemicals.com While the focus of this article is on research applications, the underlying principles of RNA modification with 5-hydroxy-CTP are relevant to these broader therapeutic goals.

Exploration in Advanced Gene Editing and RNA Engineering Strategies

The field of gene editing has been revolutionized by CRISPR-Cas systems. While much of the focus has been on DNA editing, there is growing interest in the ability to manipulate RNA. nih.gov Engineered CRISPR systems, such as those involving Cas13, can be programmed to target and cleave specific RNA sequences. nih.gov This opens the door for the development of RNA editing technologies that can correct disease-causing mutations at the RNA level without altering the underlying DNA sequence. twistbioscience.com

The chemical modification of guide RNAs (gRNAs) used in CRISPR systems has been shown to enhance their stability and editing efficiency. nih.govyoutube.com While direct studies on the incorporation of 5-hydroxycytidine into gRNAs are not extensively documented in the provided search results, the principle of using modified nucleotides to improve the properties of functional RNAs is well-established. nih.govyoutube.com The enhanced stability conferred by 5-hydroxycytidine could potentially be leveraged to create more robust and efficient gRNAs for various CRISPR-based applications.

Furthermore, the ability to introduce specific modifications into RNA through in vitro transcription with analogs like 5-hydroxy-CTP allows for the creation of engineered RNA molecules with novel properties. This could include ribozymes with altered catalytic activities or RNA aptamers with improved binding affinities. genesilico.pl The versatility of RNA engineering, facilitated by modified nucleotides, is a rapidly expanding area of research.

Biochemical Tool Development for Studying Nucleic Acid Dynamics and Modifications

This compound serves as a valuable tool for biochemists and molecular biologists studying the intricate world of nucleic acids. Its incorporation into RNA allows for the site-specific introduction of a modification that can be used as a probe to study various cellular processes. For instance, the presence of 5-hydroxycytidine in an RNA molecule can influence its secondary structure and its interactions with RNA-binding proteins. apexbt.com

The development of analytical techniques to detect and quantify modified nucleotides is crucial for understanding their biological roles. Methods like liquid chromatography-mass spectrometry (LC-MS) are used to analyze the incorporation of modified nucleosides, such as N4-hydroxycytidine (NHC), a related compound, into cellular RNA and DNA. researchgate.net Similar methodologies can be applied to track the fate of 5-hydroxycytidine-containing RNA within a cell, providing insights into RNA turnover and localization.

Moreover, the synthesis of 5-hydroxycytidine-5'-monophosphate (pho5C) and its triphosphate counterpart allows for a range of biochemical assays. genesilico.pl These can include in vitro transcription assays to assess the efficiency of incorporation by various RNA polymerases and structural studies using techniques like NMR spectroscopy to determine the impact of the modification on RNA duplex stability and conformation. acs.org

Prospects in Understanding Oxidative Damage to Nucleic Acids and Repair Mechanisms (referencing 5-hydroxydeoxycytosine triphosphate)

Oxidative damage to nucleic acids is a constant threat to genome integrity and is implicated in aging and various diseases. mdpi.commdpi.com Reactive oxygen species (ROS) can modify DNA and RNA bases, leading to mutations and cellular dysfunction. tandfonline.comnih.gov One of the key products of oxidative damage to cytosine is 5-hydroxycytosine. nih.gov

To understand the consequences of this damage, researchers utilize the corresponding deoxynucleoside triphosphate, 5-hydroxydeoxycytosine triphosphate (5-OHdCTP). Studies have shown that DNA polymerases can incorporate 5-OHdCTP into DNA, sometimes mispairing it with adenine (B156593), which can lead to C-to-T transition mutations. nih.govnih.gov The efficiency of this incorporation and its mutagenic potential are dependent on the specific DNA polymerase and the sequence context. nih.govnih.gov

The cellular response to oxidative damage involves a complex network of DNA repair pathways. mdpi.com Enzymes like endonuclease III in E. coli are known to recognize and excise oxidized pyrimidines, including 5-hydroxycytosine, from DNA. nih.gov By studying the processing of DNA containing 5-hydroxycytosine, researchers can elucidate the mechanisms of these repair pathways and understand how cells mitigate the deleterious effects of oxidative stress.

While this section primarily references the deoxy- form of the nucleotide, the study of 5-hydroxycytidine in RNA is also relevant. Oxidative damage to RNA is an emerging area of research, and understanding how RNA modifications like 5-hydroxycytidine are recognized and potentially repaired by the cell is a key area for future investigation.

Q & A

Q. How does 5-OH-CTP influence epigenetic regulation compared to other cytidine derivatives (e.g., 5-methylcytidine or 5-formylcytidine)?

- Methodological Answer : Perform chromatin immunoprecipitation (ChIP-seq) with antibodies specific to hydroxylated cytosine marks. Compare gene expression profiles via RNA-seq in cells treated with 5-OH-CTP versus other analogs. Use bisulfite sequencing to rule out confounding methylation effects .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on 5-OH-CTP’s stability under physiological conditions?

- Methodological Answer : Replicate stability assays in buffers mimicking intracellular environments (e.g., 37°C, pH 7.4, 150 mM KCl). Monitor degradation via HPLC-UV at 260 nm. Cross-validate using ³²P-radiolabeled 5-OH-CTP in time-course experiments .

Q. What controls are critical when studying 5-OH-CTP’s role in oxidative stress responses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.